GSK4112
Overview
Description
GSK4112 is an experimental drug developed by GlaxoSmithKline. It acts as an agonist of the nuclear receptor Rev-ErbAα, which plays a crucial role in regulating the circadian rhythm.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK4112 involves several steps. One of the key steps includes the reaction of 5-nitrothiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tert-butyl N-[(4-chlorophenyl)methyl]glycinate in the presence of N,N-diisopropylethylamine and dichloromethane to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows standard organic synthesis protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
GSK4112 undergoes various chemical reactions, including:
Oxidation: The nitro group in the thiophene ring can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
GSK4112 has been widely used in scientific research due to its ability to modulate the activity of Rev-ErbAα. Some of its applications include:
Circadian Rhythm Regulation: This compound is used to study the regulation of circadian rhythms and its impact on various physiological processes.
Adipogenesis: It has been shown to influence the differentiation of preadipocytes, making it a valuable tool in obesity research.
Bone Density Regulation: Studies have demonstrated its role in regulating bone density through the modulation of osteoclast and osteoblast differentiation.
Inflammation: This compound has been used to investigate its effects on inflammatory responses, particularly in macrophages.
Mechanism of Action
GSK4112 functions as an agonist of the nuclear receptor Rev-ErbAα. This receptor is involved in the regulation of circadian rhythms by repressing the transcription of target genes. This compound enhances the recruitment of nuclear receptor co-repressor complexes, including NCoR and HDAC3, to Rev-ErbAα, thereby increasing the repression of target genes . This modulation affects various biological pathways, including gluconeogenesis and inflammatory responses .
Comparison with Similar Compounds
GSK4112 is often compared with other Rev-ErbAα agonists, such as SR9009 and SR8278. While all these compounds target the same receptor, this compound is unique in its ability to reset the circadian clock in a phase-dependent manner . This makes it particularly valuable for studying the temporal aspects of circadian rhythm regulation.
Similar Compounds
SR9009: Another Rev-ErbAα agonist used in circadian rhythm studies.
SR8278: A Rev-ErbAα antagonist that provides a contrasting mechanism of action compared to this compound.
This compound’s unique properties and its ability to modulate various biological processes make it a valuable tool in scientific research, particularly in the fields of circadian biology, metabolism, and inflammation.
Properties
IUPAC Name |
tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLOKHVFKLWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336675 | |
Record name | GSK-4112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216744-19-2 | |
Record name | GSK-4112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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